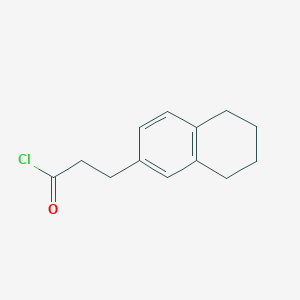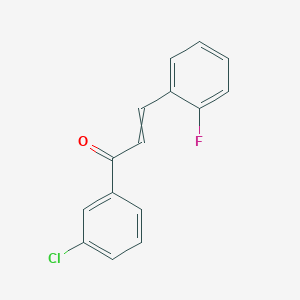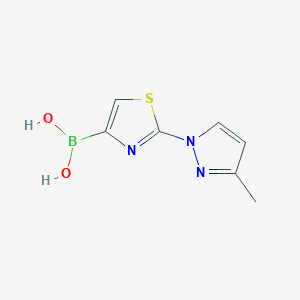
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
準備方法
The synthesis of 6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the isopropylbenzyl group: This step involves the alkylation of the triazine ring with 4-isopropylbenzyl chloride in the presence of a suitable base.
Addition of the morpholinoamino group: The final step involves the reaction of the intermediate compound with morpholine to introduce the morpholinoamino group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring or the benzyl group are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of new drugs or as a probe for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, the compound may interact with receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
6-(4-isopropylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
2,4,6-trichloro-1,3,5-triazine: This compound is commonly used as a precursor in the synthesis of various triazine-based compounds. It differs from this compound in its substitution pattern and chemical reactivity.
6-(4-methylbenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one: This compound is structurally similar to this compound, but with a methyl group instead of an isopropyl group. The difference in the substituent can affect the compound’s chemical properties and biological activity.
6-(4-chlorobenzyl)-3-(morpholinoamino)-1,2,4-triazin-5(4H)-one: This compound features a chlorobenzyl group instead of an isopropylbenzyl group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H23N5O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
3-(morpholin-4-ylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H23N5O2/c1-12(2)14-5-3-13(4-6-14)11-15-16(23)18-17(20-19-15)21-22-7-9-24-10-8-22/h3-6,12H,7-11H2,1-2H3,(H2,18,20,21,23) |
InChIキー |
XYVJEBRTKUIXLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
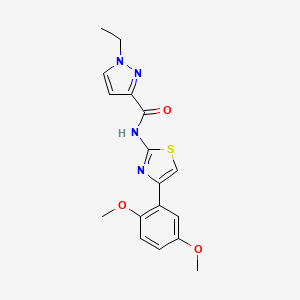


![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)
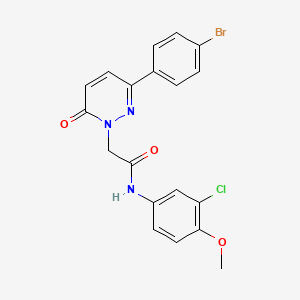
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
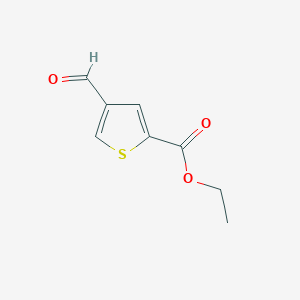
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
